N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS No.: 1181457-97-5
Cat. No.: VC3048313
Molecular Formula: C17H20ClN
Molecular Weight: 273.8 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride - 1181457-97-5](/images/structure/VC3048313.png)
Specification
CAS No. | 1181457-97-5 |
---|---|
Molecular Formula | C17H20ClN |
Molecular Weight | 273.8 g/mol |
IUPAC Name | N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H19N.ClH/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17;/h2-9,17-18H,10-12H2,1H3;1H |
Standard InChI Key | RVEIRNWKBDRYIR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl |
Canonical SMILES | CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl |
Introduction
Chemical Structure and Properties
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride is characterized by its distinct chemical structure and specific physicochemical properties. The compound is identified by CAS number 1181457-97-5 and possesses a molecular formula of C₁₇H₂₀ClN. Its molecular weight is 273.8 g/mol, which places it within a range commonly observed for drug-like molecules. The structure features a 2,3-dihydro-1H-inden-1-amine core connected to a 4-methylphenyl group via a methylene bridge, with the amine protonated to form a hydrochloride salt.
The compound's IUPAC name is N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine;hydrochloride, which accurately describes its structural components. For identification purposes, the compound can be represented by its Standard InChI: InChI=1S/C17H19N.ClH/c1-13-6-8-14(9-7-13)12-18-17-11-10-15-4-2-3-5-16(15)17;/h2-9,17-18H,10-12H2,1H3;1H and InChIKey: RVEIRNWKBDRYIR-UHFFFAOYSA-N. Its canonical SMILES notation is CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.Cl, providing a linear text representation of its molecular structure.
The structural features of this compound contribute to its potential pharmacological activity. The indane scaffold is a common motif in medicinal chemistry, often associated with various biological activities. When combined with the p-methylbenzyl amine group, this creates a molecule with potential for specific receptor interactions or enzyme inhibition properties. The hydrochloride salt formation improves water solubility compared to the free base form, which is advantageous for biological testing and formulation development.
Structural Relationship to Related Compounds
When examining the structural features of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride, it is informative to compare it with structurally related compounds. The core 2,3-dihydro-1H-inden-1-amine structure appears in several compounds with established pharmacological activities . For instance, 2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 32457-23-1) has been documented as an intermediate in the synthesis of Rasagiline, a selective MAO-B inhibitor used in the treatment of Parkinson's disease .
The target compound differs from simple 2,3-dihydro-1H-inden-1-amine by the addition of the (4-methylphenyl)methyl group attached to the amine. This modification potentially alters its receptor binding profile and pharmacological properties significantly. The p-methyl substituent on the benzyl group may enhance lipophilicity and influence binding interactions through additional hydrophobic contacts or electron-donating effects.
Table 1: Comparison of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride with related compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride | 1181457-97-5 | C₁₇H₂₀ClN | 273.8 g/mol | Indane core with p-methylbenzyl amine, HCl salt |
2,3-Dihydro-1H-inden-1-amine hydrochloride | 32457-23-1 | C₉H₁₁N·HCl | 170 g/mol | Simple indane amine, HCl salt |
4-methyl-2,3-dihydro-1h-inden-1-amine | (N/A) | C₁₀H₁₃N | 147.10 g/mol | Indane amine with methyl group on indane ring |
This structural comparison highlights how subtle modifications to the core structure can potentially lead to different pharmacological profiles and applications. The additional p-methylbenzyl group in our target compound may confer different receptor selectivity or altered pharmacokinetic properties compared to the simpler analogs.
Analytical Parameter | Expected Observation | Analytical Technique |
---|---|---|
Molecular Weight | 273.8 g/mol | Mass Spectrometry |
Structural Confirmation | Characteristic proton signals | ¹H NMR |
Functional Group Identification | N-H, C-H, C=C stretching | IR Spectroscopy |
Purity Assessment | Single major peak | HPLC/UPLC |
Identity Confirmation | Matches reference standard | Multiple techniques |
For specific applications or research purposes, additional analytical methods might be required to fully characterize this compound, particularly if stereochemical purity is essential or if specific impurity profiles need to be established.
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